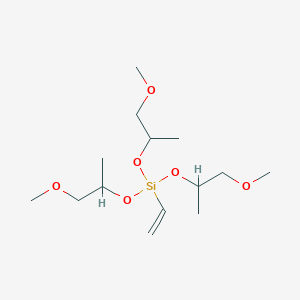
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is a complex organosilicon compound. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex organosilicon compounds typically involves multiple steps, including the formation of silicon-oxygen bonds and the introduction of functional groups. Common reagents might include silanes, alcohols, and catalysts such as platinum or palladium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Organosilicon compounds can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the silicon atom, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols, while substitution could produce various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, organosilicon compounds are used as intermediates in the synthesis of more complex molecules. They are also studied for their unique properties, such as thermal stability and resistance to oxidation.
Biology
In biology, these compounds may be used in the development of new biomaterials or as part of drug delivery systems due to their biocompatibility.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals, particularly in the design of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, organosilicon compounds are used in the production of silicones, which are employed in a wide range of applications, from sealants and adhesives to medical devices and electronics.
Wirkmechanismus
The mechanism of action of organosilicon compounds depends on their specific structure and functional groups. They may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, from enzymes and receptors to DNA and cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Siloxanes: Compounds containing silicon-oxygen bonds, used in various industrial applications.
Silanes: Simple silicon-hydrogen compounds, often used as precursors in chemical synthesis.
Organosilanes: Silicon-containing organic compounds with diverse applications in materials science and chemistry.
Uniqueness
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is unique due to its specific structure, which may impart distinct chemical and physical properties. Its multiple oxygen and silicon atoms, along with various functional groups, make it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
96195-81-2 |
|---|---|
Molekularformel |
C14H30O6Si |
Molekulargewicht |
322.47 g/mol |
IUPAC-Name |
ethenyl-tris(1-methoxypropan-2-yloxy)silane |
InChI |
InChI=1S/C14H30O6Si/c1-8-21(18-12(2)9-15-5,19-13(3)10-16-6)20-14(4)11-17-7/h8,12-14H,1,9-11H2,2-7H3 |
InChI-Schlüssel |
VYRWPZSNSTTXSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)O[Si](C=C)(OC(C)COC)OC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
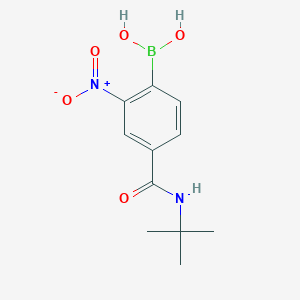
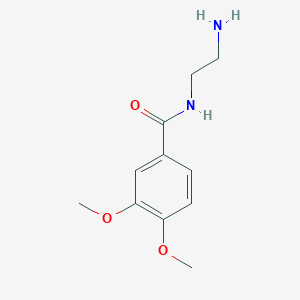


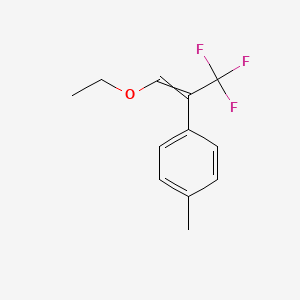
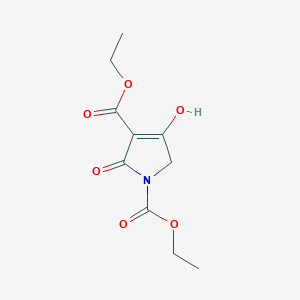
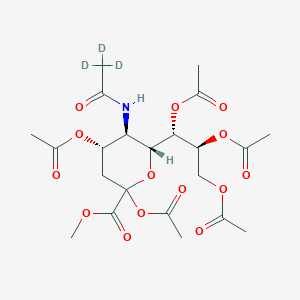
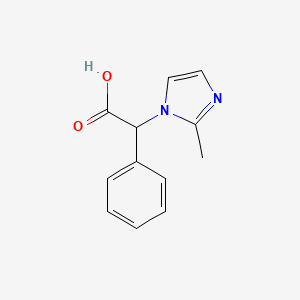
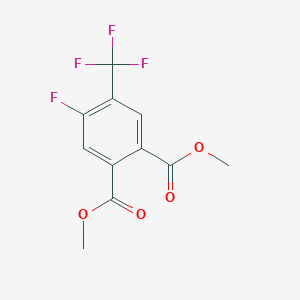
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

